Potency Advantage: 2.5-3x More Potent than Pancuronium, 10-12x More Potent than Metocurine
Doxacurium chloride demonstrates significantly higher potency compared to other long-acting neuromuscular blockers. In studies establishing the effective dose for 95% twitch inhibition (ED95) of the adductor pollicis, doxacurium required only 30 μg/kg under nitrous oxide-fentanyl anesthesia [1]. Comparative analyses indicate doxacurium is approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine on a weight basis [2].
| Evidence Dimension | Potency (ED95) and Relative Potency Multiples |
|---|---|
| Target Compound Data | ED95 = 30 μg/kg; Relative potency = 2.5-3x vs. pancuronium; 10-12x vs. metocurine |
| Comparator Or Baseline | Pancuronium ED95 ~ 70-100 μg/kg (estimated); Metocurine ED95 ~ 300-360 μg/kg (estimated) |
| Quantified Difference | 2.5-3 fold higher potency than pancuronium; 10-12 fold higher potency than metocurine |
| Conditions | Adult patients; Adductor pollicis twitch inhibition; Nitrous oxide-fentanyl anesthesia |
Why This Matters
This high potency translates to lower mass quantities required for experimental blockade, reducing vehicle volume and minimizing potential off-target effects in in vivo models.
- [1] Basta SJ, Savarese JJ, Ali HH, et al. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant. Anesthesiology. 1988;69(4):478-486. View Source
- [2] rpsi.ir. Doxacurium chloride drug profile. View Source
